1-Hydroxycyclohexyl phenyl ketone (CAS 947-19-3), widely recognized in the industry by trade names such as Irgacure 184 and Omnirad 184, is a highly efficient, non-yellowing Norrish Type I photoinitiator [1]. Upon exposure to ultraviolet (UV) light—typically in the 240–340 nm range—it undergoes rapid α-cleavage to generate highly reactive benzoyl and hydroxycyclohexyl radicals, which subsequently initiate the free-radical polymerization of acrylate and methacrylate monomers [2]. As a crystalline solid with a melting point of 47–50 °C, it offers excellent thermal stability and lower volatility compared to liquid alternatives [1]. In industrial procurement, this compound serves as the benchmark initiator for UV-curable clear coatings, optical adhesives, and printing inks where rapid cure speed, low odor, and strict optical transparency are mandatory requirements [2].
Substituting 1-Hydroxycyclohexyl phenyl ketone with other common photoinitiators routinely compromises the final product's optical clarity or processability [1]. Replacing it with lower-cost Type II initiators, such as Benzophenone, requires the addition of amine co-initiators, which drastically increases the propensity for yellowing and residual odor in the cured film. Substituting with 2,2-Dimethoxy-2-phenylacetophenone (BDK / Irgacure 651) also leads to visible yellowing over time due to the formation of highly conjugated, colored degradation byproducts [1]. While the closely related in-class substitute 2-Hydroxy-2-methylpropiophenone (Irgacure 1173) offers similar non-yellowing properties, it is a liquid with higher volatility. This makes Irgacure 1173 unsuitable for low-VOC, low-odor, or high-temperature processing environments where evaporative loss and photoinitiator migration are critical procurement concerns [2]. Therefore, for clear, low-odor, and high-stability applications, generic substitution fails to meet industrial standards.
1-Hydroxycyclohexyl phenyl ketone (HCPK) generates radicals without forming highly conjugated, color-forming byproducts. Compared to Type II initiators like Benzophenone (BP) or Type I ketals like 2,2-Dimethoxy-2-phenylacetophenone (BDK), HCPK exhibits a significantly lower Yellowing Index (YI) progression after prolonged UV exposure and thermal aging [1]. In optimized UV-curable clear coats, HCPK maintains optical transparency, whereas BP-amine systems and BDK show marked yellowing over time, making them unsuitable for optical applications [2].
| Evidence Dimension | Yellowing Index (YI) progression after thermal aging |
| Target Compound Data | Minimal YI increase (e.g., <1.0 after 72h thermal aging at 85 °C in optimized hybrid resins) |
| Comparator Or Baseline | Benzophenone (BP) or BDK (Irgacure 651) |
| Quantified Difference | Near-zero yellowing for HCPK vs. visible yellowing and high YI shift for BP/BDK |
| Conditions | UV-cured clear coatings and adhesives under thermal/UV aging |
This is critical for procurement in optical adhesives, display coatings, and clear wood finishes where long-term transparency is a strict requirement.
The efficiency of a photoinitiator is governed by its quantum yield of dissociation (Φ_diss). HCPK demonstrates a highly efficient α-cleavage upon UV irradiation, with a quantum yield of approximately 0.8 to 1.0 [1]. This is substantially higher than standard Benzophenone (which relies on bimolecular hydrogen abstraction) and outperforms liquid analogs like 2-Hydroxy-2-methylpropiophenone (Irgacure 1173) under specific atmospheric conditions, where Irgacure 1173 can drop to a quantum yield of ~0.38 [2].
| Evidence Dimension | Quantum yield of dissociation (Φ_diss) |
| Target Compound Data | 0.8 to 1.0 |
| Comparator Or Baseline | 2-Hydroxy-2-methylpropiophenone (Irgacure 1173) (~0.38 to 0.8 depending on conditions) |
| Quantified Difference | Up to 2x higher primary radical generation efficiency under matched atmospheric conditions |
| Conditions | UV irradiation (355/365 nm) in solvent/formulation |
Higher quantum yield translates to faster curing line speeds, lower required photoinitiator loading, and reduced unreacted monomer migration.
As a crystalline solid with a melting point of 47–50 °C, HCPK exhibits significantly lower vapor pressure and volatility at room and processing temperatures compared to its closest structural liquid analog, 2-Hydroxy-2-methylpropiophenone (Irgacure 1173) [1]. While Irgacure 1173 is favored for easy blending without solvents, its higher volatility can lead to odor issues, evaporative loss during high-temperature processing, and higher VOC emissions [2]. HCPK provides a stable, low-odor alternative for demanding industrial environments.
| Evidence Dimension | Physical state and volatility during processing |
| Target Compound Data | Solid (mp 47–50 °C), low volatility and low odor |
| Comparator Or Baseline | 2-Hydroxy-2-methylpropiophenone (Irgacure 1173) (Liquid, higher volatility) |
| Quantified Difference | Solid state prevents evaporative loss and migration during heated formulation compared to the liquid state of 1173 |
| Conditions | Standard formulation and high-temperature curing environments |
Essential for low-VOC, low-odor applications such as food packaging inks and high-temperature applied coatings where evaporative loss must be minimized.
Due to its near-zero yellowing index progression, 1-Hydroxycyclohexyl phenyl ketone is the preferred choice for bonding glass lenses, manufacturing touch screens, and formulating optical clear adhesives (OCAs) where long-term transparency is critical [1].
Its solid state and low volatility compared to liquid analogs like Irgacure 1173 make it ideal for UV-curable inks used in sensitive packaging, preventing photoinitiator migration and residual odor [2].
The high quantum yield ensures rapid surface curing, while the lack of color-forming byproducts maintains the aesthetic finish of clear varnishes on furniture and consumer electronics[1].